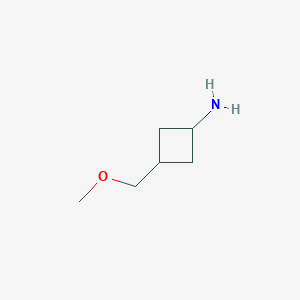
1-(4-(isobutylsulfonyl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(isobutylsulfonyl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone (referred to as IBPPE) is a compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. The compound is a novel small molecule that has been shown to exhibit promising biological activity, particularly in the treatment of neurological disorders.
Wirkmechanismus
The mechanism of action of IBPPE is still being investigated, but it is believed to involve the inhibition of amyloid-β peptide aggregation and the activation of neuroprotective pathways. IBPPE has been shown to interact with specific receptors in the brain, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
IBPPE has been shown to have a range of biochemical and physiological effects, including the inhibition of amyloid-β peptide aggregation, the activation of neuroprotective pathways, and the modulation of specific receptors in the brain. Additionally, IBPPE has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of IBPPE is its ability to inhibit amyloid-β peptide aggregation, which is a key factor in the development of Alzheimer's disease. Additionally, IBPPE has been shown to have neuroprotective effects, which may be beneficial in the treatment of Parkinson's disease. However, one limitation of IBPPE is that its mechanism of action is still being investigated, which may make it difficult to optimize its therapeutic potential.
Zukünftige Richtungen
There are several future directions for research on IBPPE. One potential area of research is the development of more efficient synthesis methods to produce higher yields and purity. Additionally, further studies are needed to determine the full extent of IBPPE's neuroprotective effects and its potential applications in the treatment of other neurological disorders. Finally, research is needed to optimize the therapeutic potential of IBPPE and to develop new compounds based on its structure.
Synthesemethoden
The synthesis of IBPPE involves a multi-step process that begins with the reaction of piperidine with isobutylsulfonyl chloride to form 4-(isobutylsulfonyl)piperidine. This intermediate is then reacted with 1H-pyrrole-1-carboxylic acid to form the final product, IBPPE. The synthesis of IBPPE has been optimized to produce high yields and purity, making it a viable candidate for further research.
Wissenschaftliche Forschungsanwendungen
IBPPE has been shown to exhibit promising biological activity, particularly in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Studies have shown that IBPPE has the ability to inhibit the aggregation of amyloid-β peptides, which are known to contribute to the development of Alzheimer's disease. Additionally, IBPPE has been shown to have neuroprotective effects, which may be beneficial in the treatment of Parkinson's disease.
Eigenschaften
IUPAC Name |
1-[4-(2-methylpropylsulfonyl)piperidin-1-yl]-2-pyrrol-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3S/c1-13(2)12-21(19,20)14-5-9-17(10-6-14)15(18)11-16-7-3-4-8-16/h3-4,7-8,13-14H,5-6,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGFHWVSPGOHEHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CCN(CC1)C(=O)CN2C=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
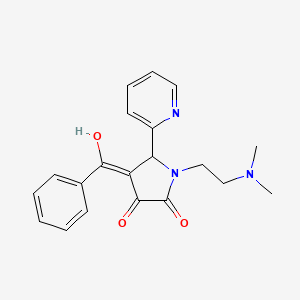
![N-(2-fluorophenyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2912034.png)
![2-amino-1-(1,3-benzodioxol-5-yl)-N-(thiophen-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide](/img/structure/B2912035.png)
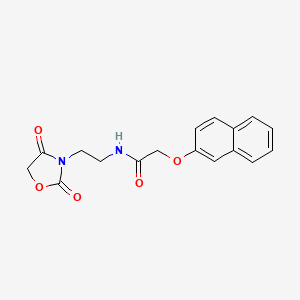
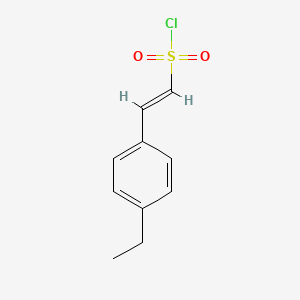
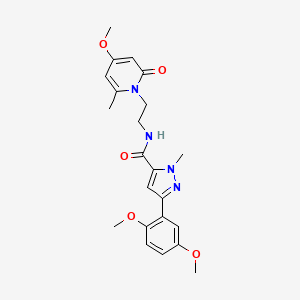
![N-(2,4-difluorophenyl)-2-[(4-fluorophenyl)methyl-(4-methylphenyl)sulfonylamino]acetamide](/img/structure/B2912040.png)
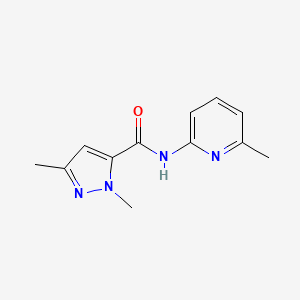
![(E)-N-[3-(Cyclopropylamino)-3-oxopropyl]-4-(dimethylamino)-N-methylbut-2-enamide](/img/structure/B2912044.png)
![4-[5-(2-thienyl)-1H-pyrazol-3-yl]tetrahydro-1(2H)-pyridinecarboxamide](/img/structure/B2912045.png)
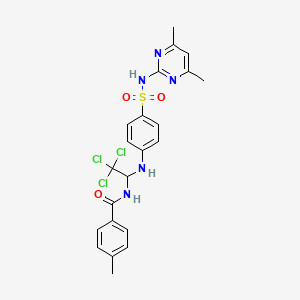

![N-[(2,6-Dimethylpyridin-3-yl)methyl]-N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]prop-2-enamide](/img/structure/B2912049.png)
